molecular formula C16H26O3S B14382320 1-{[6-(Methanesulfonyl)hexyl]oxy}-2-(propan-2-yl)benzene CAS No. 90184-04-6

1-{[6-(Methanesulfonyl)hexyl]oxy}-2-(propan-2-yl)benzene

Cat. No.: B14382320
CAS No.: 90184-04-6
M. Wt: 298.4 g/mol
InChI Key: SBAHTRGJRIDXLH-UHFFFAOYSA-N
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Description

1-{[6-(Methanesulfonyl)hexyl]oxy}-2-(propan-2-yl)benzene is a chemical compound known for its unique structural properties It consists of a benzene ring substituted with a methanesulfonyl hexyl ether and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[6-(Methanesulfonyl)hexyl]oxy}-2-(propan-2-yl)benzene typically involves the following steps:

    Formation of the Hexyl Ether: The initial step involves the reaction of 6-bromohexanol with sodium methanesulfonate to form 6-(methanesulfonyl)hexanol.

    Etherification: The 6-(methanesulfonyl)hexanol is then reacted with 2-(propan-2-yl)phenol in the presence of a base such as potassium carbonate to form the desired ether linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-{[6-(Methanesulfonyl)hexyl]oxy}-2-(propan-2-yl)benzene can undergo various types of chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the methanesulfonyl group, yielding the corresponding hexyl ether.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Hexyl ether derivatives.

    Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

1-{[6-(Methanesulfonyl)hexyl]oxy}-2-(propan-2-yl)benzene has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.

    Material Science: It is used in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-{[6-(Methanesulfonyl)hexyl]oxy}-2-(propan-2-yl)benzene involves its interaction with various molecular targets. The methanesulfonyl group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The isopropyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    1-{[6-(Methylsulfanyl)hexyl]oxy}-2-(propan-2-yl)benzene: Similar structure but with a methylsulfanyl group instead of a methanesulfonyl group.

    1-{[6-(Methanesulfonyl)hexyl]oxy}-2-(methyl)benzene: Similar structure but with a methyl group instead of an isopropyl group.

Uniqueness

1-{[6-(Methanesulfonyl)hexyl]oxy}-2-(propan-2-yl)benzene is unique due to the presence of both the methanesulfonyl group and the isopropyl group, which confer distinct chemical properties and reactivity patterns compared to its analogs.

Properties

CAS No.

90184-04-6

Molecular Formula

C16H26O3S

Molecular Weight

298.4 g/mol

IUPAC Name

1-(6-methylsulfonylhexoxy)-2-propan-2-ylbenzene

InChI

InChI=1S/C16H26O3S/c1-14(2)15-10-6-7-11-16(15)19-12-8-4-5-9-13-20(3,17)18/h6-7,10-11,14H,4-5,8-9,12-13H2,1-3H3

InChI Key

SBAHTRGJRIDXLH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1OCCCCCCS(=O)(=O)C

Origin of Product

United States

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